molecular formula C16H14N2O5 B6408057 2-[3-(N-Ethylaminocarbonyl)phenyl]-4-nitrobenzoic acid CAS No. 1262002-85-6

2-[3-(N-Ethylaminocarbonyl)phenyl]-4-nitrobenzoic acid

Cat. No.: B6408057
CAS No.: 1262002-85-6
M. Wt: 314.29 g/mol
InChI Key: ZZOLPNZJNIHNFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(N-Ethylaminocarbonyl)phenyl]-4-nitrobenzoic acid is an organic compound with a complex structure that includes both aromatic and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(N-Ethylaminocarbonyl)phenyl]-4-nitrobenzoic acid typically involves a multi-step process. One common method includes the nitration of benzoic acid derivatives followed by the introduction of the N-ethylaminocarbonyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(N-Ethylaminocarbonyl)phenyl]-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products

    Reduction: Formation of 2-[3-(N-Ethylaminocarbonyl)phenyl]-4-aminobenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-[3-(N-Ethylaminocarbonyl)phenyl]-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[3-(N-Ethylaminocarbonyl)phenyl]-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(N-Methylaminocarbonyl)phenyl]-4-nitrobenzoic acid
  • 2-[3-(N-Propylaminocarbonyl)phenyl]-4-nitrobenzoic acid
  • 2-[3-(N-Butylaminocarbonyl)phenyl]-4-nitrobenzoic acid

Uniqueness

2-[3-(N-Ethylaminocarbonyl)phenyl]-4-nitrobenzoic acid is unique due to the presence of the N-ethylaminocarbonyl group, which can influence its reactivity and interactions with other molecules. This structural feature may confer specific properties that are not observed in similar compounds with different alkyl groups.

Properties

IUPAC Name

2-[3-(ethylcarbamoyl)phenyl]-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-2-17-15(19)11-5-3-4-10(8-11)14-9-12(18(22)23)6-7-13(14)16(20)21/h3-9H,2H2,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOLPNZJNIHNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691389
Record name 3'-(Ethylcarbamoyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262002-85-6
Record name 3'-(Ethylcarbamoyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.